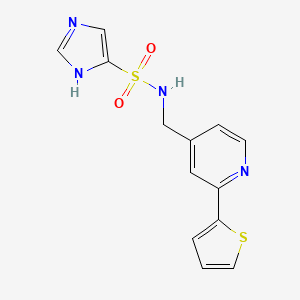

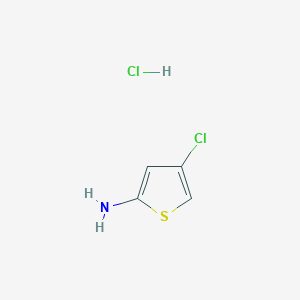

4-Chlorothiophen-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C4H5Cl2NS . It is a derivative of 2-aminothiophene and is used in several chemical reactions due to its reactivity .

Synthesis Analysis

The synthesis of this compound can be achieved by several methods. One popular method involves the reaction of 2-aminothiophene with chloroacetyl chloride followed by reduction with sodium borohydride in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), X-ray crystallography, and mass spectrometry .Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also form imine derivatives when they react with aldehydes and ketones .Physical And Chemical Properties Analysis

Physical properties of amines include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . The specific physical and chemical properties of this compound are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Antitumor Properties and Drug Formulation

4-Chlorothiophen-2-amine hydrochloride has been explored in the context of antitumor properties and drug formulation. One study investigated amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, which exhibit potent and selective antitumor activity. The research focused on overcoming the lipophilicity and formulation challenges of these compounds by synthesizing water-soluble prodrugs, which retained selectivity and potency against sensitive cell lines. These prodrugs revert quantitatively to their parent amine in vitro and show potential for preclinical evaluation due to their solubility and stability (Bradshaw et al., 2002).

Corrosion Inhibition

In another study, the inhibitory performance of compounds, including those related to 4-chlorothiophen-2-amine, was assessed for their ability to protect mild steel in corrosive environments. This research is crucial for industrial applications where corrosion resistance is essential. One compound demonstrated notable efficiency, suggesting the potential of 4-chlorothiophen-2-amine derivatives in enhancing corrosion resistance (Salarvand et al., 2017).

Synthesis of Antimicrobial Agents

Further research into 4-chlorothiophen-2-amine derivatives involved synthesizing new quinazolinone derivatives with potential antimicrobial activity. The study aimed to explore the behavior of 4H-3,1-benzoxazin-4-one derivatives towards various nitrogen nucleophiles, leading to the synthesis of several compounds with confirmed structures through spectral data. These compounds were screened for antibacterial and antifungal activities, highlighting the versatility of this compound in synthesizing biologically active molecules (Naganagowda & Petsom, 2011).

Environmental Remediation

A study developed poly(allyl amine hydrochloride) polymer hydrogels for removing nutrient anions from aquaculture wastewater, showcasing an application of amine hydrochlorides in environmental remediation. These hydrogels efficiently removed nitrate, nitrite, and orthophosphate, demonstrating the potential of this compound derivatives in treating wastewater and reducing nutrient concentrations to environmentally safe levels (Kioussis et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-Chlorothiophen-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This compound also exhibits activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound affects the biochemical pathways involved in inflammation. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by this compound results in a reduction of inflammation. In vivo studies have shown that this compound has significant analgesic and anti-inflammatory effects . Furthermore, it has been found to be significantly potent in the anti-nociceptive assay .

Propriétés

IUPAC Name |

4-chlorothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMYSWHVHXHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)